molecular formula C18H15NO2 B5502047 N-(diphenylmethyl)furan-2-carboxamide

N-(diphenylmethyl)furan-2-carboxamide

Cat. No.: B5502047
M. Wt: 277.3 g/mol
InChI Key: BVXXTKKDTRYJNQ-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)furan-2-carboxamide is a synthetic compound of interest in medicinal chemistry and drug discovery research. It features a furan-2-carboxamide scaffold, which is recognized as a privileged structure in the development of bioactive molecules . This scaffold is frequently investigated for its potential to interact with various biological targets. Research on similar furan-2-carboxamide derivatives has demonstrated significant pharmacological potential. For instance, some compounds have been identified as novel microtubule stabilizing agents, which induce mitotic arrest and promote apoptosis in cancer cells, showing promise as anticancer agents . Other studies have fused the furan-2-carboxamide group with different heterocyclic systems to create hybrid molecules designed as inhibitors of key receptors like VEGFR-2 and EGFR, which are critical targets in oncology . The 2,2-diphenylethylamine moiety, related to the diphenylmethyl group in this compound, is a known building block that contributes to lipophilicity and receptor-binding affinity, often found in structures with neurological and cardiovascular relevance . The combination of these features makes this compound a valuable building block for researchers developing and screening new therapeutic candidates. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzhydrylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18(16-12-7-13-21-16)19-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXXTKKDTRYJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(diphenylmethyl)furan-2-carboxamide can be synthesized through a series of chemical reactions involving furan derivatives. One common method involves the reaction of 2-furoic acid with diphenylmethylamine in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions . The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave reactors and effective coupling reagents ensures efficient production with high yields. The final product is isolated through crystallization or flash chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, amine derivatives, and various substituted furan compounds

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial growth and replication . Additionally, its anti-inflammatory and anticancer effects are believed to be mediated through the modulation of signaling pathways and the inhibition of key enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Electronic Modifications

Furan-2-carboxamide derivatives vary based on substituents on the phenyl ring or amide nitrogen. Key examples include:

Compound Name Substituent(s) Key Structural Features Synthesis Yield Melting Point/Other Data
N-(4-Bromophenyl)furan-2-carboxamide 4-Bromo on phenyl ring Planar amide core; electron-withdrawing Br 94% Not reported
N-(2-Nitrophenyl)furan-2-carboxamide 2-Nitro on phenyl ring Planar C4-C5(O2)-N1-C6 fragment; trans-amide conformation Not reported Hydrogen-bonded crystal structure
N-(4-Methylphenyl)furan-2-carboxamide 4-Methyl on phenyl ring Electron-donating CH3; SMILES: CC1=CC=C(C=C1)NC(=O)C2=CC=CO2 Not reported CID 785196
N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide Thiadiazole heterocycle Heteroaryl substitution; VEGFR-2 inhibitor (IC50: 7.4–7.6 nM) Not reported Docking-based activity
N-(2-Trifluoromethylphenyl)-5-nitro-furan-2-carboxamide 5-Nitro on furan; 3-CF3 on phenyl Electron-withdrawing groups; antibacterial Not reported MFCD00218087

Key Observations :

  • Electronic Effects: Electron-donating substituents (e.g., CH3) improve reaction yields in Suzuki-Miyaura cross-coupling, while electron-withdrawing groups (e.g., NO2, Br) reduce yields due to steric and electronic hindrance .
  • Planarity and Conformation : The amide core in N-(2-nitrophenyl) derivatives adopts a planar, trans-amide conformation, facilitating hydrogen bonding in crystal lattices .
  • Biological Activity : Substituents dictate bioactivity. For example, thiadiazole derivatives inhibit VEGFR-2 , whereas sulfamoyl amides (e.g., 6b) exhibit antibacterial effects .

Structural and Functional Divergence

  • Hydrogen Bonding : Nitrophenyl derivatives form intermolecular hydrogen bonds, stabilizing their crystal structures .
  • Steric Effects : Bulky groups (e.g., diphenylmethyl) may hinder target binding but improve selectivity by excluding off-target interactions.

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